molecular formula C9H7FO B1413734 1-Ethynyl-3-fluoro-5-methoxybenzene CAS No. 1690599-79-1

1-Ethynyl-3-fluoro-5-methoxybenzene

Cat. No.: B1413734
CAS No.: 1690599-79-1
M. Wt: 150.15 g/mol
InChI Key: FPSZCAVTLOMPCU-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-5-methoxybenzene is an organic compound with the molecular formula C9H7FO. It is a member of the benzene family and is characterized by the presence of an ethynyl group, a fluorine atom, and a methoxy group attached to the benzene ring. This compound is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethynyl-3-fluoro-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often include the use of various reagents and catalysts to achieve the desired substitution on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-3-fluoro-5-methoxybenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the ethynyl, fluorine, or methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .

Scientific Research Applications

1-Ethynyl-3-fluoro-5-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 1-Ethynyl-3-fluoro-5-methoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where it forms a positively charged intermediate that undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-3-fluorobenzene: Similar structure but lacks the methoxy group.

    1-Ethynyl-4-fluorobenzene: Similar structure with the fluorine atom in a different position.

    1-Ethynyl-3-fluoro-5-methylbenzene: Similar structure with a methyl group instead of a methoxy group .

Uniqueness

1-Ethynyl-3-fluoro-5-methoxybenzene is unique due to the presence of both the ethynyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-ethynyl-3-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-4-8(10)6-9(5-7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSZCAVTLOMPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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